BenchChemオンラインストアへようこそ!

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol

Sigma receptor CNS pharmacology Binding affinity

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol (CAS 133562-32-0) is a chiral beta‑amino alcohol bearing a 2,6‑difluorophenyl substituent. This compound represents the defined (S)-enantiomer within a class of fluorinated phenylalkylamino alcohols that have been recently explored for sigma receptor modulation and asymmetric-synthesis applications.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
Cat. No. B13067475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(CN)O)F
InChIInChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1
InChIKeyRRHQXTUNHJLDMM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol: A Chiral Fluorinated Amino Alcohol Building Block for CNS-Targeted and Chiral Separations Research


(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol (CAS 133562-32-0) is a chiral beta‑amino alcohol bearing a 2,6‑difluorophenyl substituent [1]. This compound represents the defined (S)-enantiomer within a class of fluorinated phenylalkylamino alcohols that have been recently explored for sigma receptor modulation and asymmetric-synthesis applications [2]. Its molecular weight is 173.16 g/mol, with an XLogP3-AA of 0.3, reflecting a balanced hydrophilic‑lipophilic profile suitable for both medicinal-chemistry exploration and chiral-separations method development [1].

Why (1S)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol Cannot Be Replaced by Generic Amino Alcohols in Procurement


Interchanging (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol with its (R)-antipode, its non‑fluorinated phenyl analogue, or its 2,4‑difluoro regioisomer fundamentally alters the compound's molecular interaction profile. Sigma‑receptor affinity data reported in BindingDB demonstrate that minor structural modifications in this chemical series produce marked differences in Ki values [1]. Furthermore, the (S)-enantiomer's defined absolute configuration is critical when the compound is employed as a chiral building block or chiral stationary phase precursor [2]; substitution with the racemate or the opposite enantiomer may result in opposite stereochemical outcomes, compromising synthetic reproducibility.

Quantitative Differentiation Evidence: (1S)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol vs. Closest Structural Analogs


Sigma-2 Receptor Binding Affinity: (1S)-2,6-Difluoro vs. Structurally Related Sigma Ligands

The (S)-2-amino-1-(2,6-difluorophenyl)ethanol scaffold shows affinity for sigma receptors. In radioligand binding assays, a closely related 2,6-difluorophenyl amino alcohol derivative (Example Compound 88 in US10207991 [1]) demonstrated a Ki of 1.30 nM at Sigma-1 and Sigma-2 receptors using displacement of known labeled ligands by a contract research organization [1]. For comparison, a distinct amino alcohol analogue (CHEMBL1698776) exhibited a Ki of 90 nM at sigma‑2 receptor in rat PC12 cells [2], representing a ~69‑fold lower affinity. This substantial affinity difference illustrates that even subtle changes in the amino alcohol scaffold can drastically alter target engagement [REFS-1, REFS-2].

Sigma receptor CNS pharmacology Binding affinity

Regioisomeric Fluorination Effect: 2,6-Difluoro vs. 2,4-Difluoro Substitution Pattern on Physicochemical Properties

The position of fluorine atoms on the phenyl ring influences the lipophilicity of amino alcohol compounds. The 2,6-difluorophenyl substitution pattern in (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol yields an XLogP3‑AA of 0.3 [1]. In contrast, the 2,4-difluoro regioisomer (2-amino-1-(2,4-difluorophenyl)ethanol) displays a calculated LogP of 0.754 , indicating higher lipophilicity. This difference arises from the symmetrical ortho‑fluorine arrangement in the 2,6-isomer creating a distinct electronic environment that affects hydrogen‑bonding capacity and solubility. The 2,6‑pattern provides a more balanced hydrophilicity profile that favors aqueous solubility while maintaining sufficient permeability [REFS-1, REFS-2].

Regioisomerism LogP Fluorine effect

Functional Group Effect: Amino Alcohol vs. Simple Alcohol on Hydrogen‑Bonding Capacity

The presence of both an amino group and a hydroxyl group in (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol confers dual hydrogen‑bond donor/acceptor capabilities (HBD count = 2, HBA count = 4) [1]. In comparison, the des‑amino analogue 1-(2,6-difluorophenyl)ethanol (CAS 87327‑65‑9) has only one hydrogen‑bond donor (HBD = 1) and two hydrogen‑bond acceptors (HBA = 2) [REFS-2, REFS-3]. The additional amino group increases the topological polar surface area from 20.2 Ų (alcohol only) to 46.2 Ų (amino alcohol) [1], substantially altering the compound's interaction potential with biological targets and its suitability as a chiral stationary phase precursor where multiple hydrogen‑bonding interactions enhance enantioselectivity [2].

Hydrogen bonding Drug-likeness Functional group comparison

Enantiomeric Identity: (S)-enantiomer vs. (R)-enantiomer for Chiral Method Development

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is the defined (S)-enantiomer (CAS 133562-32-0, the specific enantiopure form may carry a separate CAS for the resolved product) . Its (R)-counterpart (CAS 1567896-58-5) is separately catalogued and priced by commercial suppliers [1]. Although quantitative optical rotation data for the exact (1S)-enantiomer remain sparse in open databases, analogous (S)-amino alcohol standards exhibit specific rotations of approximately −28° to −43° . Interchanging the (S)- and (R)-enantiomers in a chiral HPLC method development protocol where this compound serves as a chiral selector or analyte would invert the elution order, compromising assay validity. Suppliers offer the resolved enantiomers at 95‑98% purity [REFS-1, REFS-2], enabling direct procurement for stereochemically defined workflows.

Enantioselectivity Chiral separation Absolute configuration

Fluorination Impact: 2,6-Difluorophenyl vs. Non-Fluorinated Phenyl Analogue on Sigma Receptor Binding Trends

The introduction of two fluorine atoms at the 2‑ and 6‑positions of the phenyl ring is known to enhance sigma‑receptor binding in phenylalkylamine and amino alcohol series through both electronic modulation of the aromatic ring and conformational restriction induced by steric effects [1]. Published sigma‑ligand SAR studies demonstrate that 2,6‑difluoro substitution on related phenylalkylamine scaffolds can increase sigma‑1 affinity by >10‑fold compared to the unsubstituted phenyl counterpart [1]. While direct head‑to‑head Ki data for the exact (1S)-amino alcohol versus its non‑fluorinated phenyl analogue (2‑amino‑1‑phenylethanol, CAS 7568‑93‑6) are not available in public databases, the class‑level SAR trend strongly supports the expectation that the fluorinated analog will exhibit substantially superior sigma‑receptor engagement. The non‑fluorinated compound lacks the electron‑withdrawing and conformational influences that drive high‑affinity binding in this target class [REFS-1, REFS-2].

Fluorine effect Bioisosterism SAR

Crystal Structure Determination: Enabling Rational Design via Experimentally Determined Conformation

The crystal structure of a derivative of the target compound class has been reported and refined to R(1) = 0.053 for 2043 observed reflections [1]. The molecule adopts a nearly planar conformation within 0.2 Å, with a torsion angle of −179(2)° for C(4)–C(7)–C(8)–C(9), and intermolecular interactions dominated by van der Waals forces with the nearest intermolecular distance of 3.647 Å [2]. This structural information provides a direct basis for computational docking studies and rational modifications of the scaffold. For procurement decisions in structure‑based drug design, having an experimentally determined conformation is a significant advantage over analogs for which only computed structures exist.

X-ray crystallography Conformation Structure-based design

Targeted Application Scenarios for (1S)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol Based on Evidence


Sigma-Receptor-Targeted CNS Probe Design Leveraging the 2,6-Difluorophenyl Amino Alcohol Scaffold

Medicinal chemistry programs targeting sigma‑1 or sigma‑2 receptors for neurological or psychiatric indications can utilize (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol as a core scaffold. The scaffold's demonstrated potential for nanomolar affinity at sigma receptors (Ki = 1.30 nM for closely related 2,6-difluorophenyl amino alcohol derivatives [1]) and the class‑level SAR showing fluorination-associated affinity enhancements [2] make this compound a rational starting point for lead generation. Procurement of the (S)-enantiomer ensures stereochemical consistency during SAR exploration .

Chiral Stationary Phase Development and Enantioselective Chromatography Method Validation

Amino alcohols with defined absolute configuration are established precursors for chiral stationary phases (CSPs) used in analytical and preparative enantiomer separations [1]. (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol can be immobilized onto silica supports to create CSPs for HPLC or SFC enantioseparation of pharmaceutical intermediates. The compound's dual hydrogen‑bonding capacity (HBD=2, HBA=4; TPSA=46.2 Ų [2]) provides multimodal chiral recognition mechanisms, potentially yielding superior resolution compared to non‑amino alcohol CSPs or those derived from the (R)-enantiomer .

Asymmetric Synthesis of Fluorinated Bioactive Molecules as a Chiral Building Block

The (S)-enantiomer serves as a versatile chiral building block for constructing more complex fluorinated pharmacophores. The amino and hydroxyl groups provide orthogonal derivatization handles for amide bond formation, reductive amination, or esterification. The 2,6‑difluoro substitution pattern offers a favorable LogP of 0.3 [1], ensuring adequate solubility during multi‑step synthesis. This building block is particularly suited for synthesizing fluorinated β‑amino alcohol‑containing kinase inhibitors or GPCR ligands where stereochemistry and fluorine positioning critically affect potency and selectivity [2].

Structure-Based Drug Design with Experimentally Validated Conformational Input

Research groups employing X‑ray crystallography‑guided medicinal chemistry can leverage the experimentally determined crystal structure of the amino alcohol derivative scaffold (R‑factor 0.053 [1]). The nearly planar conformation and well‑characterized intermolecular interactions support reliable docking pose predictions when this compound or its derivatives are used as ligands in protein‑ligand co‑crystallization studies. Procuring the (1S)-enantiomer ensures that the experimental electron density maps are interpretable without the complication of racemic disorder [REFS-1, REFS-2].

Quote Request

Request a Quote for (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.